Telotristat Ethyl

Description

This compound is the ethyl ester form of telotristat, a tryptophan hydroxylase (TPH) inhibitor, with potential anti-serotonergic activity. Upon administration, telotristat binds to and inhibits the activity of TPH. This may result in a reduction in peripheral serotonin (5-HT) production and improvement of serotonin-mediated gastrointestinal effects such as severe diarrhea. TPH, the rate-limiting enzyme in serotonin biosynthesis, is overexpressed in carcinoid tumor cells.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 3 approved and 5 investigational indications.

used for treatment of carcinoid syndrome

See also: Telotristat (has active moiety).

Structure

2D Structure

3D Structure

Properties

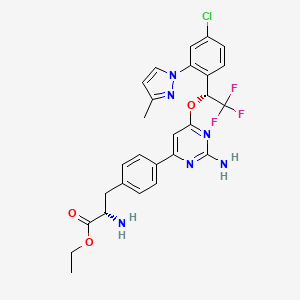

IUPAC Name |

ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClF3N6O3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35)/t20-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDSQOJYHHZBZKA-GBXCKJPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26ClF3N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001102271 | |

| Record name | Telotristat ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

575.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033805-22-9 | |

| Record name | 4-[2-Amino-6-[(1R)-1-[4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]-4-pyrimidinyl]-L-phenylalanine ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1033805-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Telotristat ethyl [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033805229 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Telotristat ethyl | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12095 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Telotristat ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001102271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TELOTRISTAT ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G388563M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Telotristat Ethyl on Tryptophan Hydroxylase

Introduction

This compound, marketed under the brand name Xermelo®, is a first-in-class therapeutic agent indicated for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy in adults inadequately controlled by SSA therapy alone[1][2][3][4]. Carcinoid syndrome is a debilitating condition caused by the overproduction of serotonin and other vasoactive substances by neuroendocrine tumors (NETs)[1][5]. The primary pathogenic driver of the severe diarrhea associated with this syndrome is an excess of peripherally produced serotonin[5][6].

This compound is a prodrug designed to reduce the systemic production of serotonin by targeting its rate-limiting biosynthetic enzyme, tryptophan hydroxylase (TPH)[1][3][5][6]. This document provides a detailed technical overview of the compound's mechanism of action, supported by quantitative data, experimental methodologies, and pathway visualizations.

Core Mechanism: Inhibition of Tryptophan Hydroxylase

The biosynthesis of serotonin from the essential amino acid L-tryptophan is a two-step process initiated by tryptophan hydroxylase (TPH)[6][7][8]. TPH, a biopterin-dependent aromatic amino acid hydroxylase, catalyzes the hydroxylation of tryptophan to form 5-hydroxytryptophan (5-HTP)[9][10]. This is the rate-limiting step in the entire pathway[5][6][11]. Subsequently, aromatic amino acid decarboxylase converts 5-HTP to serotonin (5-hydroxytryptamine or 5-HT).

There are two genetically distinct isoforms of TPH[10][11]:

-

TPH1: Primarily expressed in peripheral tissues, most notably in the enterochromaffin cells of the gastrointestinal tract and the pineal gland[7][8][11]. TPH1 is responsible for the vast majority of the body's serotonin production.

-

TPH2: The predominant isoform in the central nervous system (CNS), responsible for the synthesis of serotonin as a neurotransmitter[8][10][11].

This compound is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat (LP-778902)[1][2]. Telotristat is a potent inhibitor of both TPH1 and TPH2 in vitro[6]. However, the drug is specifically designed to act peripherally. Due to its high molecular weight and acidic nature, telotristat does not readily cross the blood-brain barrier, thus avoiding significant inhibition of central TPH2 and the associated neurological side effects[1][12][13]. The primary therapeutic effect is achieved through the targeted inhibition of TPH1 in the gastrointestinal tract[5][11].

By inhibiting TPH1, telotristat directly reduces the synthesis of serotonin in the periphery. This leads to a measurable decrease in systemic serotonin levels and a reduction in the urinary excretion of its main metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is a key biomarker for carcinoid syndrome[2][14][15]. Kinetic studies have shown that the inhibition is competitive with respect to the substrate, L-tryptophan, indicating that the inhibitor binds to the active site of the enzyme where tryptophan would normally bind[16].

Quantitative Data

The inhibitory potency of this compound and its active metabolite, telotristat, has been quantified in vitro. The clinical efficacy has been demonstrated through significant reductions in key biomarkers and clinical symptoms in phase III trials.

Table 1: In Vitro Inhibitory Potency against Tryptophan Hydroxylase Isoforms

| Compound | Target | IC50 (µM) | Potency vs. Prodrug |

| This compound | TPH1 | 0.8 ± 0.09 | - |

| Telotristat | TPH1 | 0.028 ± 0.003 | ~28-fold greater |

| This compound | TPH2 | 1.21 ± 0.02 | - |

| Telotristat | TPH2 | 0.032 ± 0.003 | ~34-fold greater |

| Data sourced from FDA regulatory documents. The active moiety, telotristat, is significantly more potent than the prodrug, this compound.[6] |

Table 2: Summary of Pharmacodynamic Effects from Phase III Clinical Trials (TELESTAR & TELECAST)

| Parameter | This compound 250 mg tid | This compound 500 mg tid | Placebo |

| Mean Reduction in Bowel Movement Frequency (per day from baseline at Week 12) | -1.7 | -2.1 | -0.9 |

| Absolute Change in Urinary 5-HIAA (mg/24h from baseline at Week 12) | -40.1 | -57.7 | +11.5 |

| Proportion of Patients with ≥30% Reduction in u5-HIAA | 78% | 84% | 10% |

| Data compiled from the TELESTAR trial, which evaluated patients with ≥4 bowel movements per day.[15] The TELECAST study in patients with less frequent bowel movements showed similar significant reductions in u5-HIAA[17]. |

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the mechanism and efficacy of this compound.

1. In Vitro TPH Inhibition Assay

This assay is designed to determine the direct inhibitory effect of a compound on purified TPH enzyme activity.

-

Objective: To calculate the IC50 value of telotristat and this compound for TPH1 and TPH2.

-

Methodology: A continuous fluorometric assay is a common method[18][19].

-

Enzyme Source: Recombinant human TPH1 or TPH2 is expressed and purified.

-

Reaction Mixture: The assay is conducted in a buffer system (e.g., 50 mM MES, pH 7.0) containing the enzyme, the substrate L-tryptophan (e.g., 60 µM), the cofactor tetrahydrobiopterin (e.g., 6-methyltetrahydropterin, 300 µM), ferrous ammonium sulfate (as a source of Fe2+), and catalase[19].

-

Inhibitor Addition: Test compounds (this compound, telotristat) are added at varying concentrations. A DMSO control is run in parallel.

-

Reaction Initiation and Monitoring: The reaction is initiated by the addition of the enzyme or substrate. The conversion of tryptophan to 5-hydroxytryptophan (5-HTP) is monitored in real-time by detecting the increase in fluorescence specific to 5-HTP (excitation at ~300 nm, emission at ~330 nm)[18][19].

-

Data Analysis: The initial reaction rates are calculated from the fluorescence curves. The percentage of inhibition at each compound concentration is determined relative to the DMSO control. The IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.

-

-

Alternative Detection: HPLC with electrochemical detection can also be used to measure the 5-HTP product in a discontinuous assay format[20].

2. Cell-Based Serotonin Production Assay

This assay assesses the ability of a compound to inhibit serotonin synthesis and secretion in a cellular context.

-

Objective: To measure the effect of telotristat on serotonin secretion from a neuroendocrine tumor cell line.

-

Methodology:

-

Cell Line: The human pancreatic neuroendocrine tumor cell line BON-1 is commonly used as it produces and secretes serotonin[21][22].

-

Cell Culture: BON-1 cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum. Cells can be grown in standard 2D monolayers or as 3D spheroids to better mimic a tumor environment[12][22].

-

Treatment: Cells are incubated with varying concentrations of telotristat for a defined period (e.g., 72 hours).

-

Sample Collection: After incubation, the culture medium is collected to measure secreted serotonin. The cells can be lysed to measure intracellular serotonin or for proliferation assays (e.g., MTS assay).

-

Serotonin Quantification: Serotonin levels in the culture medium are quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) kit or by HPLC.

-

Data Analysis: Serotonin secretion is expressed as a percentage of the untreated control. The dose-dependent effect of the inhibitor is then plotted. Results from proliferation assays are used to confirm that the reduction in serotonin is not due to cytotoxicity[12].

-

3. In Vivo Carcinoid Syndrome Animal Model

Animal models are crucial for evaluating the in vivo efficacy and pharmacodynamic effects of a drug candidate.

-

Objective: To determine if this compound can reduce tumor-derived serotonin production and tumor growth in an in vivo model of carcinoid syndrome.

-

Methodology:

-

Animal Model: Athymic nude mice are commonly used to allow for the growth of human tumor xenografts[23][24].

-

Tumor Implantation: BON-1 cells are injected either subcutaneously in the flank or intrasplenically to establish liver metastases, which more closely mimics the clinical progression of carcinoid syndrome[23][25][26].

-

Drug Administration: Once tumors are established, mice are treated with this compound (e.g., 30 mg/kg via intraperitoneal injection or oral gavage) or a vehicle control over a set period[26].

-

Efficacy Assessment:

-

Tumor Growth: Tumor volume is measured periodically with calipers (for subcutaneous models) or monitored via bioluminescence imaging if using luciferase-labeled cells (for metastatic models)[26].

-

Biomarker Analysis: Blood and 24-hour urine samples are collected to measure plasma serotonin and urinary 5-HIAA levels, respectively[23][25].

-

-

Endpoint Analysis: At the end of the study, tumors are excised and weighed. Tissues may be collected for histopathological analysis.

-

Data Analysis: Statistical comparisons of tumor growth curves, final tumor weights, and biomarker levels are made between the treated and vehicle control groups.

-

Visualizations

Serotonin Biosynthesis and Inhibition Pathway

Experimental Workflow: In Vitro TPH Inhibition Assay

Logical Relationship: From Drug Administration to Clinical Outcome

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. drugs.com [drugs.com]

- 5. What is the mechanism of Telotristat Etiprate? [synapse.patsnap.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A structural approach into human tryptophan hydroxylase and its implications for the regulation of serotonin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. karger.com [karger.com]

- 13. carcinoid.org [carcinoid.org]

- 14. scientificliterature.org [scientificliterature.org]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

- 17. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. static.igem.org [static.igem.org]

- 20. Measurement of tryptophan hydroxylase activity in rat pineal glands and pinealocytes using an HPLC assay with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. repub.eur.nl [repub.eur.nl]

- 23. Development and characterization of a novel in vivo model of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. DEVELOPMENT AND CHARACTERIZATION OF A NOVEL IN VIVO MODEL OF CARCINOID SYNDROME - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 26. netrf.org [netrf.org]

An In-depth Technical Guide to the Preclinical Pharmacodynamics of Telotristat Ethyl

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase (TPH). The information presented herein is curated from a range of preclinical studies to support researchers and professionals in the field of drug development.

Introduction

This compound (brand name Xermelo®) is a prodrug of the active moiety telotristat, a potent inhibitor of tryptophan hydroxylase.[1][2] TPH is the rate-limiting enzyme in the synthesis of serotonin from the essential amino acid tryptophan.[3][4] In the periphery, the TPH1 isoform is predominantly found in enterochromaffin cells of the gastrointestinal tract, while TPH2 is the primary isoform in the central nervous system (CNS).[3][4] Excessive production of peripheral serotonin by neuroendocrine tumors leads to carcinoid syndrome, characterized by severe diarrhea, flushing, and other debilitating symptoms.[5][6] this compound is specifically designed to inhibit peripheral serotonin synthesis without significantly affecting CNS serotonin levels, as it does not readily cross the blood-brain barrier.[7][8] This selective action allows for the management of carcinoid syndrome symptoms with a reduced risk of the neurological side effects associated with centrally-acting serotonin inhibitors.[2][9]

Mechanism of Action

This compound is orally administered and rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat (LP-778902).[4][10] Telotristat is a potent inhibitor of both TPH1 and TPH2. However, its high molecular weight and acidic nature limit its ability to cross the blood-brain barrier, resulting in a functionally selective inhibition of peripheral TPH1.[2][8][9] By inhibiting TPH1, telotristat blocks the conversion of tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin. This leads to a significant reduction in the production of peripheral serotonin, thereby alleviating the symptoms of carcinoid syndrome.[5][11] The in vitro inhibitory potency of telotristat is approximately 29 times higher than that of the parent prodrug, this compound.[5]

In Vitro Pharmacodynamics

In vitro studies using purified human enzymes have quantified the inhibitory activity of both this compound and its active metabolite, telotristat, against the two isoforms of tryptophan hydroxylase. These studies confirm that telotristat is a significantly more potent inhibitor than its prodrug form.

Table 1: In Vitro Inhibitory Potency (IC50) of this compound and Telotristat

| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) | Reference |

|---|---|---|---|

| This compound | 0.8 ± 0.09 | 1.21 ± 0.02 | [12] |

| Telotristat | 0.028 ± 0.003 | 0.032 ± 0.003 |[12] |

In Vivo Preclinical Pharmacodynamics

Preclinical studies in various animal models have been crucial in demonstrating the in vivo efficacy and selectivity of this compound.

Initial pharmacodynamic studies were conducted in healthy mice and rats to establish the dose-dependent effects on serotonin levels and gastrointestinal function.

Experimental Protocol: Serotonin Reduction in Normal Mice

-

Animal Model: Normal mice.[10]

-

Dosing: Telotristat etiprate (the hippurate salt of this compound) was administered orally once daily for 4 days at doses ranging from 15 to 300 mg/kg/day.[5][10]

-

Sample Collection: Gastrointestinal tract tissue and brain tissue were collected for analysis.[5]

-

Analytical Method: Serotonin and 5-hydroxyindoleacetic acid (5-HIAA, a serotonin metabolite) levels were quantified.[5]

Results: These studies showed a dose-dependent reduction in serotonin levels throughout the gastrointestinal tract, with maximal effects observed at doses of 150 mg/kg and above.[5][10] Importantly, no significant changes in brain serotonin or 5-HIAA levels were observed, confirming the drug's peripheral selectivity.[5][10] Similar findings were reported in Sprague-Dawley rats.[5]

Table 2: Summary of this compound Effects in Normal Rodents

| Animal Model | Dosing Regimen | Key Findings | Reference |

|---|---|---|---|

| Mice | 15–300 mg/kg/day (p.o.) for 4 days | Dose-dependent reduction in GI serotonin; maximal effect ≥150 mg/kg. No significant change in brain serotonin or 5-HIAA. | [5][10] |

| Rats | 30 mg/kg or 100 mg/kg (single oral dose) | Significant dose-related delay in GI transit and gastric emptying. Radioactivity from 14C-labeled drug was limited to GI tract, hepatic, and renal systems; no measurable radioactivity in the brain. |[5][10] |

More recent preclinical research has explored the antitumor potential of this compound, particularly in cancers where serotonin signaling is implicated in tumor growth.

Experimental Protocol: Cholangiocarcinoma (CCA) Xenograft Models

-

Animal Model: Peritoneal dissemination, subcutaneous, and patient-derived xenograft (PDX) models of intrahepatic (iCCA), distal (dCCA), and perihilar (pCCA) cholangiocarcinoma in mice.[3]

-

Treatment Groups: Vehicle control, this compound (TE), Gemcitabine plus Cisplatin (GemCis), Nab-paclitaxel (NPT), TE + GemCis, TE + NPT.[3]

-

Endpoints: Animal survival, tumor growth inhibition, tumor cell proliferation, and intratumoral serotonin levels.[3]

-

Analytical Methods: Tumor volume measurement, immunohistochemistry for proliferation markers, and quantification of serotonin expression.[3]

Results: In various CCA xenograft models, this compound demonstrated significant antitumor activity. It substantially inhibited tumor growth as a monotherapy and showed an enhanced, additive effect when combined with standard chemotherapies like GemCis or NPT.[3][13] The reduction in tumor cell proliferation correlated with the observed tumor growth inhibition. Furthermore, TE treatment consistently and significantly decreased intratumoral serotonin levels under all therapeutic conditions.[3]

Table 3: Antitumor Efficacy of this compound in Preclinical Cholangiocarcinoma Models | Model Type | Treatment | Tumor Growth Inhibition (%) | Key Outcome | Reference | | :--- | :--- | :--- | :--- | | Subcutaneous Xenografts (iCCA, dCCA, pCCA) | TE Monotherapy | 41 - 53 | Substantial inhibition |[3][13] | | | NPT Monotherapy | 56 - 69 | - |[3][13] | | | GemCis Monotherapy | 37 - 58 | - |[3][13] | | | TE + Chemotherapy | 67 - 90 | Enhanced inhibition |[3][13] | | Patient-Derived Xenografts (PDX) | TE Monotherapy | 40 - 73 | Marked inhibition |[3][13] | | | NPT Monotherapy | 57 - 76 | - |[3][13] | | | GemCis Monotherapy | 80 - 86 | - |[3][13] | | | TE + Chemotherapy | Additive Effect | Enhanced inhibition |[3][13] | | Peritoneal Dissemination Xenografts | TE Monotherapy | - | 11% survival increase |[3][13] | | | GemCis Monotherapy | - | 9% survival increase |[3][13] | | | TE + GemCis | - | 26% survival increase |[3][13] | | | TE + NPT | - | 68% survival increase |[3][13] |

Pharmacodynamic Relationships and Clinical Relevance

The preclinical data establish a clear relationship between the administration of this compound, the inhibition of TPH, the subsequent reduction in peripheral serotonin, and the resulting physiological effects. This mechanism directly translates to its clinical application in carcinoid syndrome, where reducing excess serotonin is the primary therapeutic goal. The antitumor effects observed in preclinical cancer models suggest a broader potential role for this compound, positing serotonin as a therapeutic target in oncology.[3][14]

Conclusion

Preclinical pharmacodynamic studies have been instrumental in characterizing this compound as a peripherally selective inhibitor of serotonin synthesis. In vivo models in rodents confirmed its ability to reduce gastrointestinal serotonin in a dose-dependent manner without affecting central nervous system levels.[5][10] Furthermore, investigations in oncology models, such as cholangiocarcinoma, have revealed a significant antitumor efficacy, both as a monotherapy and in combination with standard chemotherapy, which is associated with a reduction in intratumoral serotonin.[3][13] These findings provide a robust scientific foundation for the clinical use of this compound in carcinoid syndrome and support further investigation into its potential as an anticancer agent.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. dovepress.com [dovepress.com]

- 3. This compound, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ascopubs.org [ascopubs.org]

- 8. repub.eur.nl [repub.eur.nl]

- 9. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 10. openaccessjournals.com [openaccessjournals.com]

- 11. xermelo.com [xermelo.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. researchgate.net [researchgate.net]

- 14. Antiproliferative Effects of this compound in Patients with Neuroendocrine Tumors: The TELEACE Real-World Chart Review Study - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the TPH1 vs. TPH2 Selectivity of Telotristat Ethyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic selectivity of telotristat ethyl and its active metabolite, telotristat, for tryptophan hydroxylase 1 (TPH1) versus tryptophan hydroxylase 2 (TPH2). This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of the associated biological pathways and experimental workflows.

Introduction

This compound is a prodrug that is rapidly converted in the body to its active metabolite, telotristat.[1] This active form, also known as LP-778902, is a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2] There are two isoforms of TPH: TPH1, which is primarily found in the periphery (e.g., in enterochromaffin cells of the gastrointestinal tract), and TPH2, which is the predominant isoform in the central nervous system (CNS).[3]

The therapeutic rationale for this compound in treating conditions like carcinoid syndrome diarrhea lies in its ability to reduce peripheral serotonin production without significantly affecting central serotonin levels.[4] This is achieved through a "physiological" selectivity for TPH1, largely due to the high molecular weight of telotristat which prevents it from crossing the blood-brain barrier.[4] While telotristat exhibits similar in vitro affinity for both TPH1 and TPH2, its peripheral restriction of action is key to its clinical utility.[4]

Quantitative Analysis of TPH1 and TPH2 Inhibition

The inhibitory potency of this compound and its active metabolite, telotristat, against both TPH1 and TPH2 has been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values from studies using purified human enzymes are summarized below.

| Compound | Target Enzyme | IC50 (µM) |

| This compound | TPH1 | 0.8 ± 0.09 |

| TPH2 | 1.21 ± 0.02 | |

| Telotristat (Active Metabolite) | TPH1 | 0.028 ± 0.003 |

| TPH2 | 0.032 ± 0.003 |

Data sourced from in vitro studies with purified human enzymes.

The data clearly indicates that the active metabolite, telotristat, is a significantly more potent inhibitor of both TPH isoforms compared to the prodrug, this compound.

Experimental Protocols

The determination of IC50 values for TPH inhibitors typically involves in vitro assays using purified recombinant TPH1 and TPH2 enzymes. Below are detailed methodologies for two common types of assays that can be employed for this purpose.

Fluorescence-Based TPH Inhibition Assay

This assay measures the production of 5-hydroxytryptophan (5-HTP), the product of the TPH-catalyzed reaction, which has distinct fluorescent properties compared to the substrate, tryptophan.

Materials:

-

Purified recombinant human TPH1 or TPH2 enzyme

-

L-tryptophan (substrate)

-

Tetrahydrobiopterin (BH4) (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Assay buffer (e.g., 40 mM HEPES, pH 7.0)

-

Test compounds (e.g., this compound, telotristat) dissolved in DMSO

-

Quenching solution (e.g., 2% acetic acid in ethanol)

-

96-well or 384-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare stock solutions of all reagents in the assay buffer. Serial dilutions of the test compounds are prepared in DMSO.

-

Reaction Mixture Preparation: In each well of the microplate, prepare a reaction mixture containing the assay buffer, catalase, ferrous ammonium sulfate, and L-tryptophan.

-

Compound Addition: Add the test compounds at various concentrations to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known TPH inhibitor).

-

Enzyme Addition: Add the purified TPH1 or TPH2 enzyme to each well to initiate the reaction. The final reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), protected from light.

-

Reaction Quenching: Stop the reaction by adding the quenching solution to each well.

-

Fluorescence Measurement: Measure the fluorescence of the produced 5-HTP using a microplate reader with an excitation wavelength of approximately 300 nm and an emission wavelength of around 340 nm.

-

Data Analysis: The fluorescence intensity is proportional to the amount of 5-HTP produced. Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Radioenzymatic TPH Inhibition Assay

This method relies on the use of a radiolabeled substrate (e.g., [3H]-L-tryptophan) and measures the formation of the radiolabeled product.

Materials:

-

Purified recombinant human TPH1 or TPH2 enzyme

-

[3H]-L-tryptophan (radiolabeled substrate)

-

Unlabeled L-tryptophan

-

Tetrahydrobiopterin (BH4)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

Assay buffer

-

Test compounds

-

Acidified charcoal slurry

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Reaction Setup: Similar to the fluorescence-based assay, prepare a reaction mixture in microcentrifuge tubes containing buffer, cofactors, and both unlabeled and [3H]-L-tryptophan.

-

Compound Addition: Add the test compounds at various concentrations.

-

Enzyme Addition: Initiate the reaction by adding the TPH enzyme.

-

Incubation: Incubate at 37°C for a defined time.

-

Reaction Termination and Product Separation: Terminate the reaction by adding a solution that precipitates proteins (e.g., perchloric acid). Add an acidified charcoal slurry which will adsorb the unreacted [3H]-L-tryptophan, while the product, [3H]-5-HTP, remains in the supernatant.

-

Centrifugation: Centrifuge the tubes to pellet the charcoal.

-

Radioactivity Measurement: Transfer an aliquot of the supernatant to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: The measured radioactivity is proportional to the amount of [3H]-5-HTP formed. Calculate the percent inhibition and determine the IC50 value as described for the fluorescence-based assay.

Visualizations

Serotonin Synthesis Pathway and Inhibition by Telotristat

The following diagram illustrates the biochemical pathway for serotonin synthesis and the point of inhibition by telotristat.

Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.

Experimental Workflow for TPH Inhibition Assay

The diagram below outlines a typical workflow for determining the IC50 of an inhibitor against a TPH enzyme.

Caption: A generalized workflow for an in vitro TPH inhibition assay.

Conclusion

This compound, through its active metabolite telotristat, is a potent inhibitor of both TPH1 and TPH2 isoforms in vitro. Its clinical efficacy in treating carcinoid syndrome diarrhea stems from its "physiological selectivity" for peripheral TPH1, as it does not readily cross the blood-brain barrier to inhibit central TPH2. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, facilitating a deeper understanding of the mechanism of action of this targeted therapy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Discovery and characterization of novel tryptophan hydroxylase inhibitors that selectively inhibit serotonin synthesis in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Spotlight on this compound for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Impact of Telotristat Ethyl on Gut Microbiome and Serotonin Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase (TPH), represents a significant advancement in the management of carcinoid syndrome diarrhea. By targeting the rate-limiting enzyme in serotonin biosynthesis, this compound effectively reduces peripheral serotonin production, offering symptomatic relief to patients. This technical guide provides an in-depth exploration of the mechanism of action of this compound, its profound impact on serotonin synthesis, and a review of the current understanding of its relationship with the gut microbiome. While direct clinical studies on the effects of this compound on the gut microbial composition are not yet available, this guide will delve into the intricate interplay between the gut microbiome, tryptophan metabolism, and serotonin signaling to elucidate potential indirect interactions. This document summarizes key quantitative data from pivotal clinical trials, outlines detailed experimental protocols, and provides visual representations of the core biological pathways and experimental workflows to support further research and drug development in this field.

Introduction

Carcinoid syndrome is a debilitating condition characterized by an overproduction of serotonin by neuroendocrine tumors (NETs), leading to severe diarrhea, flushing, and other systemic effects.[1] this compound (Xermelo®) is an orally administered prodrug that is rapidly converted to its active metabolite, telotristat, a potent inhibitor of tryptophan hydroxylase (TPH).[2] TPH is the rate-limiting enzyme in the synthesis of serotonin from the essential amino acid tryptophan.[1] By inhibiting TPH1, the isoform predominantly found in the gastrointestinal tract, this compound effectively reduces the production of peripheral serotonin without affecting central nervous system serotonin levels, as it does not cross the blood-brain barrier.[3][4]

The gut microbiome is increasingly recognized as a critical regulator of host physiology, including neurotransmitter synthesis. The gut microbiota can metabolize tryptophan into various compounds that can influence host health and disease. Given that this compound targets an enzyme central to tryptophan metabolism, understanding its potential impact on the gut microbiome is of significant interest. This guide will synthesize the available evidence to provide a comprehensive overview of this compound's effects on serotonin production and explore the potential, though not yet directly studied, interactions with the gut microbiome.

Mechanism of Action of this compound

This compound's therapeutic effect is derived from its targeted inhibition of TPH. The active metabolite, telotristat, is a potent inhibitor of both TPH1 and TPH2 isoforms.[4] However, due to its physicochemical properties, it does not cross the blood-brain barrier, leading to a selective reduction of peripheral serotonin.[3]

The Serotonin Synthesis Pathway

The synthesis of serotonin from tryptophan is a two-step process initiated by TPH.

Figure 1. Serotonin Synthesis Pathway and Inhibition by this compound

Quantitative Data on this compound's Efficacy

The efficacy of this compound in reducing serotonin production and alleviating carcinoid syndrome diarrhea has been demonstrated in several key clinical trials, most notably the TELESTAR and TELECAST studies.

Table 1: Summary of Efficacy Data from the TELESTAR Phase III Clinical Trial

| Endpoint | Placebo (n=45) | This compound 250 mg TID (n=45) | This compound 500 mg TID (n=45) |

| Mean Change in Daily Bowel Movement Frequency from Baseline to Week 12 | -0.9 | -1.7 | -2.1 |

| Percentage of Patients with ≥30% Reduction in Bowel Movement Frequency for ≥50% of the Double-Blind Period | 20% | 44% | 42% |

| Mean Change in Urinary 5-HIAA (mg/24h) from Baseline to Week 12 | +11.5 | -40.1 | -57.7 |

| Percentage of Patients with ≥30% Reduction in u5-HIAA at Week 12 | 10% | 78% | 87% |

Data sourced from Kulke et al., 2017.[3]

Table 2: Summary of Efficacy Data from the TELECAST Phase III Clinical Trial

| Endpoint | Placebo (n=26) | This compound 250 mg TID (n=25) | This compound 500 mg TID (n=25) |

| Median Percent Change from Baseline in 24-h u5-HIAA at Week 12 | - | -54.0% | -89.7% |

Data sourced from Pavel et al., 2018.[5]

Experimental Protocols

Clinical Trial Protocol: TELESTAR Study

-

Study Design: A Phase III, multicenter, randomized, double-blind, placebo-controlled study.[3]

-

Patient Population: Adults with a diagnosis of well-differentiated metastatic neuroendocrine tumors and carcinoid syndrome with an average of ≥4 bowel movements per day.[3]

-

Treatment: Patients were randomized (1:1:1) to receive placebo, this compound 250 mg, or this compound 500 mg, all administered three times daily for a 12-week double-blind treatment period.[3]

-

Primary Endpoint: The primary endpoint was the change from baseline in the average number of daily bowel movements over the 12-week treatment period.[3]

-

Key Secondary Endpoint: The key secondary endpoint was the percent change from baseline in 24-hour urinary 5-hydroxyindoleacetic acid (u5-HIAA) at week 12.[3]

Figure 2. Experimental Workflow of the TELESTAR Clinical Trial

Preclinical Protocol: In Vivo Murine Model

-

Animal Model: Male C57BL/6 mice.

-

Treatment Administration: this compound was administered by oral gavage once daily for a specified number of days at varying doses (e.g., 15-300 mg/kg/day).

-

Sample Collection: At the end of the treatment period, tissues from the gastrointestinal tract (e.g., jejunum, colon) and blood samples were collected.

-

Serotonin Measurement: Serotonin levels in tissue homogenates and blood were quantified using methods such as high-performance liquid chromatography (HPLC) with electrochemical detection.

This compound and the Gut Microbiome: An Unexplored Frontier

To date, there is a lack of published clinical or preclinical studies that have directly investigated the impact of this compound on the composition and function of the gut microbiome. However, based on the known interactions between the gut microbiota, tryptophan metabolism, and serotonin synthesis, we can hypothesize potential indirect effects.

The Gut Microbiome's Role in Tryptophan Metabolism and Serotonin Synthesis

The gut microbiome plays a significant role in tryptophan metabolism. Gut bacteria can metabolize tryptophan into a variety of bioactive compounds, including indole and its derivatives, which can have local and systemic effects.[6] Furthermore, studies have shown that the gut microbiota can influence host serotonin production.[7] For instance, certain spore-forming bacteria have been shown to promote serotonin biosynthesis in colonic enterochromaffin cells.[7]

Research has indicated that patients with midgut neuroendocrine tumors have an altered gut microbiome, characterized by lower bacterial richness and diversity compared to healthy individuals.[8] However, a study found no significant difference in the gut microbiome composition between NET patients with and without carcinoid syndrome, suggesting the underlying malignancy may be the primary driver of these microbial changes.[9]

Potential Indirect Effects of this compound on the Gut Microbiome

By inhibiting TPH1, this compound significantly reduces the conversion of tryptophan to 5-hydroxytryptophan in the gut. This could potentially alter the availability of tryptophan for microbial metabolism, leading to shifts in the production of microbial-derived tryptophan metabolites such as indole and its derivatives. These metabolites are known to have profound effects on gut barrier function, immune responses, and even host behavior.

Figure 3. Hypothesized Indirect Impact of this compound on the Gut Microbiome

Future Directions and Conclusion

This compound has proven to be a valuable therapeutic agent for the management of carcinoid syndrome diarrhea through its targeted inhibition of peripheral serotonin production. The quantitative data from pivotal clinical trials robustly support its efficacy and safety.

The primary knowledge gap remains the direct impact of this compound on the gut microbiome. Future research should focus on:

-

Clinical Studies: Incorporating microbiome analysis (e.g., 16S rRNA sequencing, shotgun metagenomics) into future clinical trials of this compound to assess changes in microbial composition and function.

-

Preclinical Models: Utilizing gnotobiotic animal models to dissect the specific interactions between this compound, the gut microbiome, and host physiology.

-

In Vitro Models: Employing in vitro gut models to study the direct effects of telotristat and its metabolites on the growth and metabolic activity of specific gut bacterial species and complex microbial communities.

References

- 1. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. carcinoid.org [carcinoid.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indigenous bacteria from the gut microbiota regulate host serotonin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the gut microbiome in patients with midgut neuroendocrine tumors - Nederlandse Vereniging voor Endocrinologie [nve.nl]

- 9. erc.bioscientifica.com [erc.bioscientifica.com]

The Role of Telotristat Ethyl in Cellular Signaling Cascades: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telotristat ethyl, a first-in-class inhibitor of tryptophan hydroxylase (TPH), represents a significant advancement in the management of carcinoid syndrome, a debilitating condition characterized by excessive serotonin production. This technical guide delves into the core mechanism of this compound, exploring its profound impact on cellular signaling cascades. Through a detailed examination of its biochemical interactions, downstream effects, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for researchers and drug development professionals. Quantitative data from pivotal clinical trials are summarized, and key experimental protocols are outlined to facilitate further investigation into this targeted therapeutic agent.

Introduction

Serotonin (5-hydroxytryptamine, 5-HT), a biogenic amine, functions as a critical signaling molecule in the gastrointestinal (GI) tract, regulating motility, secretion, and sensation.[1][2] In carcinoid syndrome, neuroendocrine tumors (NETs) produce excessive amounts of serotonin, leading to severe diarrhea, flushing, and other systemic manifestations.[3] this compound is an orally administered prodrug developed to specifically target the overproduction of serotonin at its source.[4] This guide will explore the molecular underpinnings of this compound's action and its role in modulating cellular signaling.

Mechanism of Action: Inhibition of Tryptophan Hydroxylase

This compound's therapeutic effect stems from its ability to inhibit tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[5][6] After oral administration, this compound is rapidly converted to its active metabolite, telotristat (LP-778902), by carboxylesterases.[2] Telotristat is a potent inhibitor of both isoforms of TPH: TPH1, found predominantly in the enterochromaffin cells of the GI tract, and TPH2, the primary isoform in the central nervous system.[4][6] Due to its chemical properties, telotristat does not readily cross the blood-brain barrier, leading to a targeted reduction of peripheral serotonin without significantly affecting central serotonin levels.[4]

Signaling Pathway of Serotonin Synthesis and Inhibition by Telotristat

The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process. TPH catalyzes the initial hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP). Subsequently, aromatic L-amino acid decarboxylase (AADC) converts 5-HTP to serotonin.[7] Telotristat directly competes with tryptophan for binding to the active site of TPH1, thereby blocking the initial and rate-limiting step of serotonin production.[6]

Impact on Downstream Cellular Signaling

By reducing peripheral serotonin levels, this compound indirectly modulates a multitude of downstream signaling cascades initiated by serotonin receptor activation in the GI tract. Serotonin exerts its effects through various receptor subtypes, primarily the 5-HT1, 5-HT2, 5-HT3, 5-HT4, and 5-HT7 receptors, which are G-protein coupled receptors (GPCRs) or ligand-gated ion channels.[1][2]

-

5-HT2 Receptors: Activation of 5-HT2 receptors on enterocytes can directly stimulate secretion.[2]

-

5-HT3 and 5-HT4 Receptors: These receptors, present on enteric neurons, are key mediators of neurally-driven secretion and peristalsis.[2]

-

G-Protein Coupled Receptor (GPCR) Signaling: The majority of serotonin receptors are GPCRs that, upon activation, trigger intracellular second messenger systems such as adenylyl cyclase/cAMP and phospholipase C/IP3/DAG pathways, leading to diverse physiological responses including smooth muscle contraction, vasodilation, and platelet aggregation.

By lowering the concentration of available serotonin, this compound dampens the activation of these receptors, thereby mitigating the excessive GI motility and secretion characteristic of carcinoid syndrome.

Quantitative Data Presentation

The efficacy of this compound in reducing serotonin production and alleviating symptoms of carcinoid syndrome has been demonstrated in key clinical trials.

Table 1: In Vitro Inhibitory Activity of Telotristat

| Compound | TPH1 IC50 (µM) | TPH2 IC50 (µM) |

| This compound | 0.8 ± 0.09 | 1.21 ± 0.02 |

| Telotristat (LP-778902) | 0.028 ± 0.003 | 0.032 ± 0.003 |

Data sourced from FDA clinical pharmacology review.[8]

Table 2: Clinical Efficacy of this compound in the TELESTAR and TELECAST Phase 3 Trials

| Parameter | TELESTAR (≥4 bowel movements/day) | TELECAST (<4 bowel movements/day) |

| Treatment Groups | Placebo, this compound 250 mg tid, this compound 500 mg tid | Placebo, this compound 250 mg tid, this compound 500 mg tid |

| Primary Endpoint | Change from baseline in daily bowel movement frequency | Percent change from baseline in 24-h urinary 5-HIAA at week 12 |

| Results (vs. Placebo) | 250 mg: Statistically significant reduction in bowel movement frequency[9] | 250 mg: -54.0% median reduction in u5-HIAA (p < 0.001)[10][11] |

| 500 mg: Statistically significant reduction in bowel movement frequency[9] | 500 mg: -89.7% median reduction in u5-HIAA (p < 0.001)[10][11] |

tid = three times daily; u5-HIAA = urinary 5-hydroxyindoleacetic acid.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the activity of this compound.

Tryptophan Hydroxylase 1 (TPH1) Inhibition Assay

This in vitro assay is crucial for determining the inhibitory potency of compounds like telotristat against the TPH1 enzyme.

Objective: To quantify the enzymatic activity of TPH1 in the presence and absence of an inhibitor and to determine the IC50 value.

Principle: The assay measures the production of 5-hydroxytryptophan (5-HTP) from L-tryptophan, which can be detected by fluorescence.

Materials:

-

Recombinant human TPH1 enzyme

-

L-tryptophan (substrate)

-

(6R)-5,6,7,8-Tetrahydrobiopterin (BH4) (cofactor)

-

Ferrous ammonium sulfate

-

Catalase

-

Dithiothreitol (DTT)

-

MES or HEPES buffer

-

Telotristat or other test inhibitors

-

96-well microplate (black, for fluorescence)

-

Fluorescence microplate reader

Procedure:

-

Preparation of Reagents: Prepare stock solutions of all reagents in the appropriate buffer. The TPH1 reaction mixture typically contains MES buffer (pH 7.0), ferrous ammonium sulfate, BH4, catalase, and DTT.[9]

-

Inhibitor Preparation: Prepare serial dilutions of telotristat in the assay buffer.

-

Assay Setup: In a 96-well plate, add the TPH1 enzyme to each well (except for the negative control). Add the serially diluted inhibitor or vehicle control to the respective wells.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding L-tryptophan to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes).[9]

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of approximately 300 nm and an emission wavelength of around 330-360 nm. The increase in fluorescence corresponds to the formation of 5-HTP.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Urinary 5-Hydroxyindoleacetic Acid (5-HIAA)

The measurement of the major serotonin metabolite, 5-HIAA, in urine is a key biomarker for assessing the in vivo efficacy of this compound.

Objective: To accurately quantify the concentration of 5-HIAA in urine samples from clinical trial participants.

Principle: High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or tandem mass spectrometry (LC-MS/MS) is used to separate and quantify 5-HIAA.

Materials:

-

24-hour urine collection from subjects

-

Acid preservative (e.g., glacial acetic acid or HCl)

-

Internal standard (e.g., iso-vanillylmandelic acid)

-

Precipitation reagent

-

HPLC system with a C18 reversed-phase column

-

Electrochemical detector or tandem mass spectrometer

-

Mobile phase (e.g., a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile)

Procedure:

-

Sample Collection and Preparation: Collect a 24-hour urine sample in a container with an acid preservative to ensure the stability of 5-HIAA.

-

Internal Standard Addition: Add a known amount of the internal standard to an aliquot of the urine sample.

-

Protein Precipitation: Add a precipitation reagent to remove proteins that could interfere with the analysis. Centrifuge the sample to pellet the precipitated proteins.[12]

-

Dilution: Dilute the supernatant with ultrapure water.[12]

-

HPLC Analysis: Inject the prepared sample into the HPLC system. The mobile phase carries the sample through the C18 column, which separates 5-HIAA from other components in the urine based on its physicochemical properties.

-

Detection: As 5-HIAA elutes from the column, it is detected by either an electrochemical detector or a mass spectrometer.

-

Quantification: The concentration of 5-HIAA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of 5-HIAA.

Conclusion

This compound represents a targeted therapeutic strategy that effectively reduces the excessive peripheral serotonin production underlying carcinoid syndrome. Its mechanism of action, centered on the potent inhibition of tryptophan hydroxylase, directly impacts the serotonin signaling cascade, leading to a significant reduction in the debilitating symptoms experienced by patients. The quantitative data from clinical trials and the detailed experimental protocols outlined in this guide provide a solid foundation for further research into the broader applications of TPH inhibition in other serotonin-mediated diseases and for the development of next-generation therapeutics in this class. The continued exploration of this compound's role in cellular signaling will undoubtedly yield further insights into the complex biology of serotonin and its multifaceted physiological and pathophysiological functions.

References

- 1. repub.eur.nl [repub.eur.nl]

- 2. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recombinant Human Tryptophan Hydroxylase 1/TPH1 Protein (His Tag) - Elabscience® [elabscience.com]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. sketchviz.com [sketchviz.com]

- 6. This compound: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization of serotonin-5-HTR1E signaling pathways and its role in cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dot | Graphviz [graphviz.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. acb.org.uk [acb.org.uk]

- 11. m.youtube.com [m.youtube.com]

- 12. chromsystems.com [chromsystems.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Telotristat Ethyl and its Metabolites in Plasma using HPLC-Based Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for a sensitive and specific HPLC-MS/MS method for the simultaneous quantification of telotristat ethyl and its active metabolite, telotristat (LP-778902), in human plasma. This method is suitable for use in pharmacokinetic and toxicokinetic studies. The protocol includes procedures for sample preparation, chromatographic and mass spectrometric conditions, and comprehensive validation data.

Introduction

This compound (brand name Xermelo®) is a tryptophan hydroxylase inhibitor indicated for the treatment of carcinoid syndrome diarrhea.[1] It is a prodrug that is rapidly and extensively metabolized in vivo by carboxylesterases to its active metabolite, telotristat (LP-778902).[2][3] The systemic exposure to telotristat is significantly greater than that of the parent drug.[2] Accurate and reliable quantification of both this compound and telotristat in plasma is crucial for pharmacokinetic assessments and to ensure the safety and efficacy of the drug.[2] High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[2]

Signaling Pathway

This compound exerts its therapeutic effect by inhibiting tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[2][3] By reducing the production of serotonin, this compound helps to control the symptoms of carcinoid syndrome.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is employed to isolate this compound and telotristat from human plasma.

-

Materials:

-

Human plasma (K2EDTA as anticoagulant)

-

This compound and telotristat reference standards

-

Internal standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)

-

Methyl tert-butyl ether (MTBE)

-

Reconstitution solution (e.g., 50:50 acetonitrile:water)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

-

-

Procedure:

-

Allow plasma samples to thaw at room temperature.

-

Spike 100 µL of plasma with 10 µL of the internal standard working solution in a microcentrifuge tube.

-

Add 500 µL of MTBE.

-

Vortex for 1 minute to ensure thorough mixing.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C.

-

Carefully transfer the supernatant (organic layer) to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue with 100 µL of the reconstitution solution.

-

Vortex for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

-

HPLC-MS/MS Conditions

-

Instrumentation:

-

HPLC system capable of binary gradient elution

-

Autosampler

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Program | Time (min) |

-

Mass Spectrometric Conditions:

| Parameter | This compound | Telotristat (LP-778902) | Internal Standard (IS) |

| Ionization Mode | ESI Positive | ESI Positive | ESI Positive |

| MRM Transition (m/z) | [Example] 495.2 > 324.1 | [Example] 467.2 > 324.1 | [Example] 500.2 > 329.1 |

| Collision Energy (eV) | [Example] 25 | [Example] 28 | [Example] 25 |

| Declustering Potential (V) | [Example] 80 | [Example] 85 | [Example] 80 |

Note: The exact MRM transitions and compound-dependent parameters should be optimized for the specific instrument used.

Experimental Workflow

Method Validation Summary

The bioanalytical method was validated according to the FDA guidelines. The following tables summarize the quantitative data from the validation studies.

Table 1: Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| This compound | 0.1 - 100 | ≥ 0.995 |

| Telotristat | 1 - 1000 | ≥ 0.995 |

Table 2: Precision and Accuracy

| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| This compound | LLOQ | 0.1 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |

| Low QC | 0.3 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| Mid QC | 10 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| High QC | 80 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| Telotristat | LLOQ | 1 | ≤ 15.0 | ≤ 15.0 | ± 20.0 |

| Low QC | 3 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| Mid QC | 100 | ≤ 15.0 | ≤ 15.0 | ± 15.0 | |

| High QC | 800 | ≤ 15.0 | ≤ 15.0 | ± 15.0 |

Table 3: Recovery and Matrix Effect

| Analyte | QC Level | Mean Extraction Recovery (%) | Matrix Factor |

| This compound | Low QC | 85 - 115 | 0.85 - 1.15 |

| High QC | 85 - 115 | 0.85 - 1.15 | |

| Telotristat | Low QC | 85 - 115 | 0.85 - 1.15 |

| High QC | 85 - 115 | 0.85 - 1.15 |

Table 4: Stability

| Analyte | Condition | Duration | Stability (% of Nominal) |

| This compound | Bench-top (Room Temperature) | 4 hours | 85 - 115 |

| Freeze-thaw cycles | 3 cycles | 85 - 115 | |

| Long-term (-80°C) | 90 days | 85 - 115 | |

| Telotristat | Bench-top (Room Temperature) | 24 hours | 85 - 115 |

| Freeze-thaw cycles | 3 cycles | 85 - 115 | |

| Long-term (-80°C) | 90 days | 85 - 115 |

Conclusion

This application note provides a detailed and robust HPLC-MS/MS method for the quantification of this compound and its active metabolite, telotristat, in human plasma. The method is sensitive, specific, and has been validated to meet regulatory requirements for bioanalytical assays. This protocol can be readily implemented in clinical and research laboratories for pharmacokinetic and other studies involving this compound.

References

Application Notes and Protocols for Studying the Role of Serotonin in Cholangiocarcinoma Cell Proliferation Using Telotristat Ethyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cholangiocarcinoma (CCA) is an aggressive malignancy of the biliary tract with a poor prognosis.[1] Emerging evidence highlights the significant role of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) in promoting CCA cell proliferation and tumor growth.[2][3] CCA cells have been shown to exhibit dysregulated serotonin metabolism, characterized by the overexpression of tryptophan hydroxylase 1 (TPH1), the rate-limiting enzyme in serotonin biosynthesis, and reduced expression of the serotonin-degrading enzyme monoamine oxidase A (MAO-A).[4][5] This leads to an autocrine/paracrine loop where increased serotonin secretion stimulates tumor growth.[4]

Telotristat ethyl is a potent and specific inhibitor of TPH1.[1] By blocking the synthesis of peripheral serotonin, this compound presents a targeted therapeutic strategy to disrupt this pro-proliferative signaling in CCA.[1][6] These application notes provide detailed protocols for utilizing this compound to investigate the role of serotonin in CCA cell proliferation in both in vitro and in vivo models.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the efficacy of this compound in cholangiocarcinoma models.

Table 1: In Vitro Efficacy of this compound on TFK-1 Cholangiocarcinoma Cell Confluence

| Treatment Duration | Cell Confluence (%) at 30 µM this compound |

| 24 hours | 7 ± 3 |

| 48 hours | 20 ± 14 |

| 72 hours | 17 ± 14 |

| 96 hours | 24 ± 16 |

| Data adapted from a 2020 study on the efficacy of this compound.[7] |

Table 2: In Vivo Tumor Growth Inhibition by this compound in Cholangiocarcinoma Xenograft Models

| Xenograft Model | This compound Alone | This compound + Gemcitabine/Cisplatin | This compound + Nab-Paclitaxel |

| iCCA (CCLP-1) | 53% | 85% | 90% |

| dCCA (TFK-1) | 51% | 67% | 74% |

| pCCA (SNU-1196) | 41% | Not Reported | Not Reported |

| Patient-Derived Xenograft (PDX) | 40-73% | 95% | 91% |

| iCCA: intrahepatic cholangiocarcinoma; dCCA: distal cholangiocarcinoma; pCCA: perihilar cholangiocarcinoma. Data represents the percentage of tumor growth inhibition compared to control.[6][8][9] |

Table 3: Effect of this compound on Animal Survival in a Peritoneal Dissemination Xenograft Model (CCLP-1 cells)

| Treatment Group | Increase in Median Survival (%) |

| This compound Alone | 11% |

| Gemcitabine/Cisplatin Alone | 9% |

| Nab-Paclitaxel Alone | 60% |

| This compound + Gemcitabine/Cisplatin | 26% |

| This compound + Nab-Paclitaxel | 68% |

| Data adapted from preclinical studies investigating this compound in combination with standard chemotherapies.[1][6][8] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general experimental workflow for studying the effects of this compound on cholangiocarcinoma.

Experimental Protocols

In Vitro Cell Proliferation Assays

1. Cell Culture

-

Cell Lines: Human cholangiocarcinoma cell lines such as TFK-1, CCLP-1, or Mz-ChA-1.

-

Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

2. MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Materials:

-

CCA cell lines

-

96-well plates

-

This compound (stock solution prepared in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

-

-

Protocol:

-

Seed CCA cells into a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of culture medium. The optimal seeding density should be determined for each cell line to ensure cells are in the logarithmic growth phase throughout the experiment.

-

Incubate the plate overnight to allow for cell attachment.

-

Prepare serial dilutions of this compound in culture medium. It is recommended to test a range of concentrations (e.g., 1 µM to 100 µM) to determine the IC50 value. Include a vehicle control (DMSO) at the same final concentration as in the drug-treated wells.

-

Remove the existing medium and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.

-

Incubate for the desired treatment duration (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

3. BrdU Assay for DNA Synthesis

This assay directly measures DNA synthesis, providing a more specific assessment of cell proliferation.

-

Materials:

-

CCA cell lines

-

96-well plates

-

This compound

-

BrdU labeling solution (10 µM)

-

Fixing/denaturing solution

-

Anti-BrdU antibody

-

HRP-conjugated secondary antibody

-

TMB substrate

-

Stop solution

-

Microplate reader

-

-

Protocol:

-

Follow steps 1-5 of the MTT assay protocol.

-

Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and fix the cells with a fixing/denaturing solution for 30 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

-

Wash the wells three times with PBS.

-

Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.

-

Wash the wells three times with PBS.

-

Add TMB substrate and incubate in the dark until a color change is observed.

-

Add the stop solution and measure the absorbance at 450 nm.

-

Measurement of Serotonin Levels

Serotonin ELISA

This protocol is for measuring serotonin concentration in cell culture supernatants.

-

Materials:

-

Serotonin ELISA kit

-

Cell culture supernatants from this compound-treated and control cells

-

Microplate reader

-

-

Protocol:

-

Collect cell culture supernatants from CCA cells treated with this compound or vehicle control for a specified duration (e.g., 48 hours).

-

Centrifuge the supernatants at 1,000 x g for 20 minutes to remove any cellular debris.

-

Perform the serotonin ELISA according to the manufacturer's instructions. This typically involves the addition of samples and standards to a pre-coated microplate, followed by incubation with detection antibodies and a substrate for colorimetric detection.

-

Measure the absorbance and calculate the serotonin concentration based on the standard curve.

-

Western Blot Analysis of Signaling Pathways

This protocol is for assessing the phosphorylation status of key proteins in the PI3K/Akt and MAPK/ERK pathways.

-

Materials:

-

CCA cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse the treated and control cells with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

-

In Vivo Xenograft Studies

-

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

-

Cell Lines: CCA cell lines such as CCLP-1 or TFK-1.

-

Protocol:

-

Subcutaneously inject 1-5 x 10^6 CCA cells into the flank of each mouse.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound, chemotherapy, combination therapy).

-

Administer this compound orally at a dose of 100 mg/kg, 5 days a week.[6]

-

Administer chemotherapy (e.g., gemcitabine and cisplatin) as per established protocols.[6]

-

Measure tumor volume twice weekly.

-

At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for Ki67 and serotonin, Western blotting).

-

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the role of serotonin in cholangiocarcinoma proliferation using the TPH1 inhibitor this compound. These experiments will enable researchers to elucidate the mechanism of action of this compound, evaluate its anti-proliferative effects, and assess its potential as a therapeutic agent for cholangiocarcinoma, both as a monotherapy and in combination with existing chemotherapeutic agents. The provided data summaries and visualizations offer a clear understanding of the current evidence supporting this line of research.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound to enhance cytotoxic chemotherapy response in preclinical cholangiocarcinoma models. - ASCO [asco.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a tryptophan hydroxylase inhibitor, enhances antitumor efficacy of standard chemotherapy in preclinical cholangiocarcinoma models - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rat Serotonin (ST) Elisa Kit – AFG Scientific [afgsci.com]

- 6. Down-Regulation of C1GALT1 Enhances the Progression of Cholangiocarcinoma through Activation of AKT/ERK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay overview | Abcam [abcam.com]

- 8. This compound and First-Line Chemotherapy Combination Investigated for Advanced Biliary Tract Cancer | CCA News Online [ccanewsonline.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Evaluating the Anti-Tumor Properties of Telotristat Ethyl in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Telotristat ethyl is a prodrug of the tryptophan hydroxylase (TPH) inhibitor telotristat.[1] TPH is the rate-limiting enzyme in the synthesis of serotonin.[2][3] this compound specifically targets TPH1, the isoform responsible for peripheral serotonin production, without significantly affecting TPH2 in the central nervous system.[2][3] Elevated peripheral serotonin levels have been implicated in the pathophysiology of carcinoid syndrome and have also been associated with the proliferation and progression of various cancers, including neuroendocrine tumors and cholangiocarcinoma.[2][4][5] This document provides detailed application notes and experimental protocols for evaluating the anti-tumor efficacy of this compound in preclinical animal models.

Mechanism of Action

This compound is orally administered and hydrolyzed to its active metabolite, telotristat, which inhibits TPH1.[1] This inhibition leads to a reduction in the production of peripheral serotonin.[1] In the context of cancer, elevated serotonin can act as a growth factor, promoting cell proliferation.[2] By reducing serotonin levels, this compound can attenuate this pro-tumorigenic signaling.

Animal Models and Experimental Design

The selection of an appropriate animal model is critical for evaluating the anti-tumor properties of this compound. Xenograft models using immunodeficient mice are commonly employed.

1. Subcutaneous Xenograft Model: This model is suitable for assessing the effect of this compound on the growth of solid tumors.

2. Peritoneal Dissemination Xenograft Model: This model is relevant for cancers that metastasize to the peritoneum, such as certain types of cholangiocarcinoma, and is used to evaluate the impact on survival.[2]

3. Patient-Derived Xenograft (PDX) Model: PDX models, where patient tumor tissue is directly implanted into mice, can provide a more clinically relevant assessment of therapeutic efficacy.[2]

Experimental Workflow

Data Presentation: Summary of Preclinical Efficacy

The following tables summarize the quantitative data from preclinical studies evaluating this compound in cholangiocarcinoma (CCA) models.

Table 1: Tumor Growth Inhibition in Subcutaneous Xenograft Models

| Cancer Type (Cell Line) | Treatment Group | Tumor Growth Inhibition (%) |

| Intrahepatic CCA (CC-LP-1) | This compound (TE) | 53[6] |

| Gemcitabine + Cisplatin (GemCis) | 53[6] | |

| Nab-Paclitaxel (NPT) | 69[6] | |

| GemCis + TE | 85[6] | |

| NPT + TE | 90[6] | |

| Extrahepatic CCA (TFK-1) | This compound (TE) | 51[6] |

| Gemcitabine + Cisplatin (GemCis) | 37[6] | |

| Nab-Paclitaxel (NPT) | 56[6] | |

| GemCis + TE | 67[6] | |

| NPT + TE | 74[6] | |

| Perihilar CCA (SNU-1196) | This compound (TE) | 41-53[2] |

| Gemcitabine + Cisplatin (GemCis) | 37-58[2] | |

| Nab-Paclitaxel (NPT) | 56-69[2] | |